

A Comparative Guide to Iscotrizinol and Ethylhexyl Triazole in High SPF Sunscreens

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iscotrizinol*

Cat. No.: *B143942*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent UV filters, **Iscotrizinol** (Diethylhexyl Butamido Triazole) and Ethylhexyl Triazole, in the context of high Sun Protection Factor (SPF) sunscreen formulations. This analysis is supported by available data on their chemical properties, UV absorption capabilities, and photostability, alongside detailed experimental protocols for performance evaluation.

Introduction to Triazine-Based UV Filters

Iscotrizinol and Ethylhexyl Triazole are both organic, oil-soluble UV filters belonging to the triazine chemical class. They are known for their high efficacy in absorbing UVB radiation, a key factor in achieving high SPF values in sunscreen products. Their molecular structures are designed for significant UV absorption and photostability, making them popular choices in modern sunscreen formulations.

Iscotrizinol, also known as Diethylhexyl Butamido Triazole and commercially as Uvasorb HEB, is a broad-spectrum UV filter that absorbs both UVB and some UVA II radiation.^{[1][2]} It is particularly noted for its exceptional photostability.^{[3][4]}

Ethylhexyl Triazole, also known as Octyl Triazole and commercially as Uvinul T 150, is a highly effective and photostable UVB absorber.^[5] It is recognized for its ability to achieve high SPF values even at low concentrations.^[5]

Comparative Efficacy and Performance

While direct, head-to-head comparative studies with quantitative data in the same formulation are not readily available in the public domain, a comparison can be drawn from their individual reported characteristics.

Data Summary: **Iscotrizinol** vs. Ethylhexyl Triazone

Property	Iscotrizinol (Diethylhexyl Butamido Triazone)	Ethylhexyl Triazone (Uvinul T 150)
INCI Name	Diethylhexyl Butamido Triazone	Ethylhexyl Triazone
Chemical Class	Triazine	Triazine
UV Protection	UVB and UVA II[1][2]	Primarily UVB[5]
Peak Absorption	~310 nm[2][3]	~314 nm
Photostability	Exceptionally high; reported to lose only 10% of its SPF protection after 25 hours of sun exposure.[3][6]	Very high photostability.[5]
Solubility	Oil-soluble[6]	Oil-soluble
Key Features	Broad-spectrum (UVB/UVA II) protection, outstanding photostability, suitable for water-resistant formulations.[1][2][6]	High SPF contribution at low concentrations, excellent for water-resistant products.[5][7]
Regulatory Status	Approved in Europe (up to 10%), Japan (up to 5%), and other regions; not currently FDA-approved in the USA.[6]	Approved in Europe (up to 5%) and other regions; not currently FDA-approved in the USA.

Experimental Protocols for Efficacy Determination

The efficacy of sunscreen formulations containing these UV filters is primarily determined by in vivo and in vitro testing methodologies, standardized by the International Organization for Standardization (ISO).

In Vivo Sun Protection Factor (SPF) Determination (ISO 24444)

This method is the global standard for in vivo SPF testing and involves human subjects.

Methodology:

- **Subject Selection:** A panel of healthy, fair-skinned volunteers (typically skin phototypes I, II, and III) is selected.
- **Test Sites:** Small, defined areas of the skin, usually on the back, are marked for testing.
- **Product Application:** The sunscreen product is applied uniformly to the designated test sites at a concentration of 2 mg/cm².
- **UV Exposure:** A solar simulator, which emits a spectrum of light similar to natural sunlight, is used to irradiate both unprotected and sunscreen-protected skin sites with a series of increasing UV doses.
- **Erythema Assessment:** The presence and intensity of erythema (sunburn) are visually assessed 16 to 24 hours after UV exposure.
- **MED Determination:** The Minimal Erythema Dose (MED) is determined for both unprotected (MED_u) and protected (MED_p) skin. The MED is the lowest UV dose that produces the first perceptible, well-defined erythema.
- **SPF Calculation:** The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin (SPF = MED_p / MED_u).

Experimental Workflow for In Vivo SPF Testing

[Click to download full resolution via product page](#)

Caption: Workflow for In Vivo SPF Determination.

In Vitro Sun Protection Factor (SPF) Determination

In vitro methods are primarily used for product development and screening. While several methods exist, they generally follow a similar principle.

Methodology:

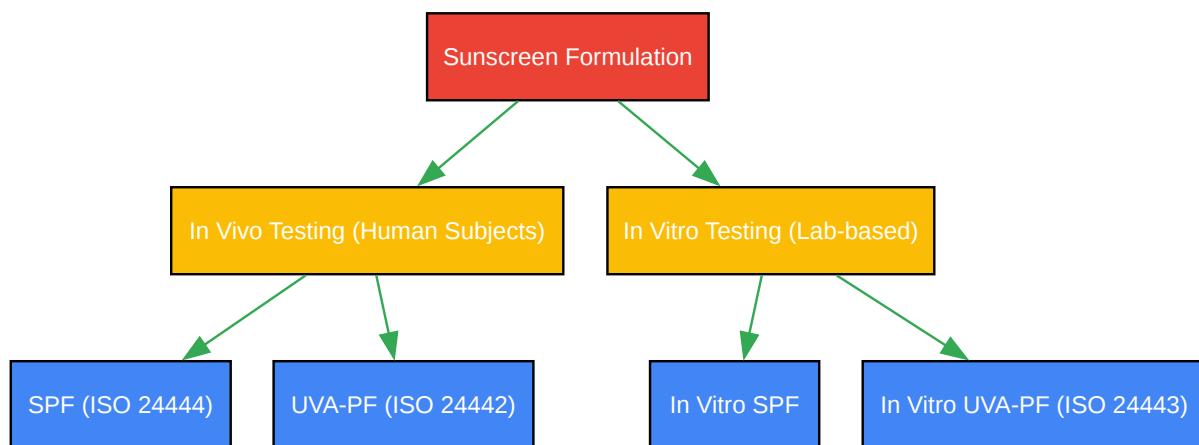
- Substrate Preparation: A substrate with a roughened surface, typically polymethyl methacrylate (PMMA) plates, is used to mimic the skin's surface.
- Product Application: A precise amount of the sunscreen product (e.g., 1.3 mg/cm²) is applied evenly across the substrate.
- UV Transmittance Measurement: The substrate with the sunscreen film is placed in a spectrophotometer, and the amount of UV radiation transmitted through the film is measured across the UV spectrum (290-400 nm).
- SPF Calculation: The SPF is calculated from the transmittance data using a specific formula that takes into account the erythema effectiveness of different UV wavelengths.

In Vivo UVA Protection Factor (UVA-PF) Determination (ISO 24442)

This method assesses the protection against UVA-induced pigmentation.

Methodology:

- Subject Selection: A panel of subjects with skin types that tan easily is selected.
- Test Sites and Product Application: Similar to SPF testing, the product is applied at 2 mg/cm² to designated areas on the back.
- UVA Exposure: A solar simulator with a UVA-specific output is used to irradiate protected and unprotected skin with increasing doses of UVA radiation.
- PPD Assessment: The Persistent Pigment Darkening (PPD), a tanning response, is visually assessed 2 to 24 hours after exposure.
- MPPD Determination: The Minimal Persistent Pigmenting Dose (MPPD) is determined for both unprotected (MPPDu) and protected (MPPDp) skin.
- UVA-PF Calculation: The UVA-PF is calculated as the ratio of MPPDp to MPPDu.


In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443)

This is a widely used in vitro method to assess UVA protection.

Methodology:

- Substrate and Product Application: Similar to in vitro SPF testing, the sunscreen is applied to a PMMA plate.
- Pre-irradiation: The sunscreen-coated plate is exposed to a controlled dose of UV radiation from a solar simulator to account for any photodegradation of the UV filters.
- UV Transmittance Measurement: The UV transmittance of the irradiated plate is measured using a spectrophotometer.
- UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation transmittance data.

Logical Relationship of Sunscreen Efficacy Testing

[Click to download full resolution via product page](#)

Caption: Sunscreen Efficacy Testing Pathways.

Discussion and Conclusion

Both **Iscotrizinol** and Ethylhexyl Triazone are highly effective and photostable UV filters that are crucial components in high SPF sunscreen formulations.

Iscotrizinol offers the advantage of broader UV coverage, extending into the UVA II range, which contributes to more comprehensive sun protection. Its exceptional photostability is a significant asset for long-wear products.[1][2][3]

Ethylhexyl Triazone is a powerful UVB absorber, enabling formulators to achieve high SPF values with potentially lower concentrations of the filter, which can be beneficial for the sensory profile of the final product.[5] Its water-resistant properties also make it a valuable ingredient in sunscreens designed for active use.[7]

The choice between or combination of these two filters in a high SPF sunscreen will depend on the specific formulation goals, including the desired level of UVA protection, the target sensory characteristics, and regulatory considerations in the target market. For optimal broad-spectrum protection, **Iscotrizinol** may be favored for its UVA II absorption, or it could be used in combination with Ethylhexyl Triazone and dedicated UVA filters.

Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative performance in various sunscreen bases. This would allow

formulators to make more data-driven decisions when selecting between these two high-performance triazine-based UV filters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and evaluation of 1,3,5-triazine derivatives as sunscreens useful to prevent skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV Filter: Isotrizinol - Jane Yoo MD [janeyoomd.com]
- 3. Isotrizinol - Wikipedia [en.wikipedia.org]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. Diethylhexyl Butamido Triazole (Explained + Products) [incidecoder.com]
- 7. rosekincosmetics.com [rosekincosmetics.com]
- To cite this document: BenchChem. [A Comparative Guide to Isotrizinol and Ethylhexyl Triazole in High SPF Sunscreens]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143942#efficacy-of-isotrizinol-versus-ethylhexyl-triazole-in-high-spf-sunscreens>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com